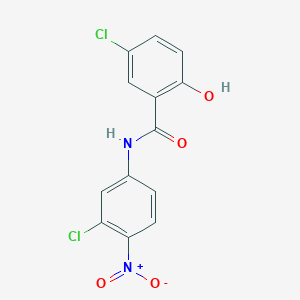

SARS-CoV-2-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2N2O4 |

|---|---|

Molecular Weight |

327.12 g/mol |

IUPAC Name |

5-chloro-N-(3-chloro-4-nitrophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-8-2-3-11(17(20)21)10(15)6-8/h1-6,18H,(H,16,19) |

InChI Key |

FKLGWJUBUPDJJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to SARS-CoV-2 Inhibitors Designated as "Compound 5"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct small molecules identified as "Compound 5" in the context of SARS-CoV-2 research. Due to the independent discovery and naming in separate research endeavors, it is crucial to distinguish between these two compounds. This document will address each molecule in separate, detailed sections, covering their mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in their evaluation.

Section 1: 3-epi-Betulin, a Dual-Action Viral Entry and Inflammation Inhibitor

Identified as Compound 5 in studies on phytochemicals, 3-epi-betulin is a pentacyclic triterpenoid isolated from Daphniphyllum glaucescens. It exhibits a dual mechanism of action against SARS-CoV-2 by inhibiting viral entry and suppressing the host inflammatory response.

Mechanism of Action

3-epi-Betulin's antiviral and anti-inflammatory properties stem from two distinct but complementary activities:

-

Inhibition of Viral Entry : Computational docking studies and subsequent in vitro assays have demonstrated that 3-epi-betulin interacts with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. This interaction is believed to interfere with the binding of the spike protein to the host cell receptor ACE2, thereby blocking viral entry.[1][2][3]

-

Suppression of Inflammation : 3-epi-Betulin has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in response to SARS-CoV-2 pseudovirus stimulation.[4] This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway. The interaction of the viral spike protein with the host cell receptor CD147 is implicated in this inflammatory cascade, and 3-epi-betulin appears to mitigate the downstream signaling that leads to the phosphorylation and activation of the NF-κB p65 subunit.[4][5]

Data Presentation

The following tables summarize the quantitative data for the anti-SARS-CoV-2 activity of 3-epi-betulin.

Table 1: In Vitro Efficacy of 3-epi-Betulin against SARS-CoV-2 Pseudoviruses

| Pseudovirus Variant | EC₅₀ (µM) | Cell Line | Assay | Reference |

| Wild-type (SEMpv) | 14.6 | BHK-ACE2 | Pseudovirus Entry | [4] |

| Wild-type (Spv) | 16.3 | BHK-ACE2 | Pseudovirus Entry | [4] |

| Alpha (B.1.1.7) | <20 | Calu-3 | SARS-CoV-2 Infection | [1][3] |

| Delta (B.1.617.2) | <20 | Calu-3 | SARS-CoV-2 Infection | [1][3] |

| Omicron (BA.1) | <20 | Calu-3 | SARS-CoV-2 Infection | [1][3] |

Table 2: Anti-inflammatory and Antiviral Replication Activity of 3-epi-Betulin

| Activity | Metric | Concentration (µM) | Effect | Cell Line | Reference |

| Anti-inflammatory | IL-1β mRNA reduction | 10 | 47.3% decrease | Differentiated THP-1 | [4] |

| Anti-inflammatory | IL-6 mRNA reduction | 10 | 66.6% decrease | Calu-3 | [4] |

| Anti-inflammatory | TNF-α mRNA reduction | 10 | 46.0% decrease | Calu-3 | [4] |

| Antiviral Replication | EC₅₀ | 11.7 ± 0.4 | Inhibition of replication | SARS-CoV-2 replicon cells | [4] |

Experimental Protocols

This protocol is adapted from standard lentiviral pseudotyping and neutralization methodologies.[3]

-

Cell Seeding : Seed 293T-ACE2 cells in a 96-well plate at a density of 1.25 x 10⁴ cells per well in 50 µL of DMEM supplemented with 10% FBS (D10 medium) and incubate overnight.

-

Compound Dilution : Prepare serial dilutions of 3-epi-betulin in D10 medium in a separate 96-well plate.

-

Virus-Compound Incubation : Dilute SARS-CoV-2 pseudotyped lentiviral particles (expressing a luciferase reporter gene) to a concentration that yields approximately 2 x 10⁵ relative light units (RLU) per well. Mix the diluted virus with the compound dilutions and incubate at 37°C for 1 hour.

-

Infection : Add 100 µL of the virus-compound mixture to the 293T-ACE2 cells.

-

Luciferase Assay : After 60-72 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis : Calculate the half-maximal effective concentration (EC₅₀) by fitting the dose-response curve using non-linear regression.

This protocol outlines the measurement of pro-inflammatory cytokine mRNA levels.[4]

-

Cell Culture and Treatment : Differentiated THP-1 cells are stimulated with SARS-CoV-2 pseudovirus in the presence or absence of 3-epi-betulin (10 µM) for 16 hours.

-

RNA Isolation : Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis : Synthesize cDNA from the isolated RNA using a reverse transcription kit with random primers.

-

RT-qPCR : Perform real-time quantitative PCR using SYBR Green or TaqMan probes for the target genes (IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Cycling Conditions (example) :

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

-

-

-

Data Analysis : Calculate the relative gene expression using the ΔΔCt method.

This protocol details the quantification of secreted IL-1β in cell culture supernatants.[2]

-

Plate Coating : Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β overnight at 4°C.

-

Blocking : Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation : Add cell culture supernatants (collected from the anti-inflammatory assay) and IL-1β standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for human IL-1β. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP : Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition : Wash the plate and add a TMB substrate solution. Incubate in the dark until color develops.

-

Stop Reaction : Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measurement : Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis : Generate a standard curve and determine the concentration of IL-1β in the samples.

Mandatory Visualization

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. affigen.com [affigen.com]

- 5. Dual Effects of 3-epi-betulin from Daphniphyllum glaucescens in Suppressing SARS-CoV-2-Induced Inflammation and Inhibiting Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2-IN-13: A Technical Whitepaper on a Promising Niclosamide Analogue for Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, has spurred an urgent global search for effective antiviral therapeutics. Niclosamide, an FDA-approved anthelmintic drug, has demonstrated potent in vitro activity against SARS-CoV-2. However, its clinical application has been hampered by poor bioavailability and cytotoxicity. This has led to the development of niclosamide analogues with improved pharmacological profiles. This technical guide focuses on a promising niclosamide analogue, herein referred to as SARS-CoV-2-IN-13 (also identified in literature as "compound 21"), which exhibits enhanced antiviral efficacy and a better safety profile compared to its parent compound. This document provides a comprehensive overview of its mechanism of action, quantitative antiviral data, and detailed experimental protocols for its evaluation.

Introduction

Niclosamide has a multifaceted mechanism of action against SARS-CoV-2, including the inhibition of viral entry, modulation of host cell autophagy, and prevention of virus-induced cell fusion (syncytia formation)[1][2]. This compound, a structural analogue of niclosamide, has been synthesized to retain these antiviral properties while improving upon the physicochemical and pharmacokinetic limitations of niclosamide.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were evaluated in vitro and compared to niclosamide. The data are summarized in the table below.

| Compound | Antiviral Efficacy (EC50) in Vero-E6 cells | Cytotoxicity (CC50) in Vero-E6 cells | Selectivity Index (SI = CC50/EC50) |

| This compound | 1.00 µM[3] | 4.73 µM[3] | 4.73 |

| Niclosamide | 4.63 µM[3] | ~2.0 µM[3] | ~0.43 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Mechanism of Action

This compound shares the multimodal mechanism of action of niclosamide, targeting both the virus and host cell pathways.

Modulation of Autophagy

A key antiviral mechanism of this compound is the induction of autophagy, a cellular process of degradation and recycling of cellular components, which can be hijacked by viruses for replication. This compound has been shown to down-regulate the S-phase kinase-associated protein 2 (SKP2), an E3 ubiquitin ligase. This reduction in SKP2 leads to an increase in the levels of Beclin-1 (BECN1), a key protein in the initiation of autophagy. The enhanced autophagic flux is believed to inhibit SARS-CoV-2 replication[3].

Inhibition of Viral Entry

Niclosamide and its analogues act as protonophores, disrupting the pH gradient across endosomal membranes. SARS-CoV-2 enters host cells via endocytosis after binding to the ACE2 receptor. The acidic environment of the endosome is crucial for the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the cytoplasm. By neutralizing the endosomal pH, this compound is proposed to inhibit this critical step in viral entry.

Inhibition of Syncytia Formation

A hallmark of SARS-CoV-2 infection is the formation of syncytia, large multi-nucleated cells resulting from the fusion of infected cells with neighboring uninfected cells. This process is mediated by the viral spike protein on the surface of infected cells binding to ACE2 receptors on adjacent cells. Niclosamide has been shown to inhibit this process. It is proposed that this compound shares this ability, thereby limiting viral spread and associated cell damage.

Experimental Protocols

Antiviral Activity Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2.

-

Cell Culture: Vero-E6 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

-

Compound Preparation: A serial dilution of this compound is prepared in culture medium.

-

Infection: The culture medium is removed from the cells and replaced with the medium containing the diluted compound. The cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Detection: After incubation, the cells are fixed and permeabilized. The expression of the SARS-CoV-2 nucleocapsid (NP) protein is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Data Analysis: The percentage of infected cells is quantified using an automated imaging system. The EC50 value is calculated by fitting the dose-response curve.

Cytotoxicity Assay (CCK8)

This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of this compound.

-

Cell Culture: Vero-E6 cells are seeded in 96-well plates.

-

Compound Treatment: A serial dilution of this compound is added to the cells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

Assay: Cell Counting Kit-8 (CCK8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.

Western Blot for SKP2 and BECN1

This protocol is used to assess the effect of this compound on the protein levels of SKP2 and BECN1.

-

Cell Treatment and Lysis: Vero-E6 cells are treated with varying concentrations of this compound for a specified time. The cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for SKP2, BECN1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Conclusion

This compound represents a significant advancement in the development of niclosamide-based antivirals. Its improved antiviral efficacy and lower cytotoxicity compared to niclosamide make it a compelling candidate for further preclinical and clinical investigation. The multifaceted mechanism of action, targeting multiple stages of the viral life cycle, suggests a potential for high-barrier to resistance and broad applicability against emerging coronaviruses. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound.

References

Technical Guide: Antiviral Activity of SARS-CoV-2-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of SARS-CoV-2-IN-13, a potent inhibitor of SARS-CoV-2. The information is compiled for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflow.

Quantitative Data Summary

This compound, also identified as compound 5 in its discovery study, is a niclosamide analogue demonstrating significant potency against SARS-CoV-2.[1][2][3][4][5] Its in vitro efficacy and cytotoxicity have been quantitatively assessed, with the key data summarized in the table below.

| Parameter | Value | Cell Line | Description | Reference |

| IC50 | 0.057 µM | Vero | Half-maximal inhibitory concentration against SARS-CoV-2.[1][2][3][4][5] | [1][3][4] |

| CC50 | 1.51 µM | Vero | Half-maximal cytotoxic concentration. | [4] |

| Selectivity Index (SI) | 26.5 | Vero | Ratio of CC50 to IC50, indicating the compound's therapeutic window. | [4] |

Mechanism of Action

This compound is an analogue of niclosamide, a drug known to inhibit SARS-CoV-2 entry and replication through multiple mechanisms.[1][3] The primary mechanism of action for this compound is believed to be the inhibition of the TMEM16F protein, a calcium-activated ion channel and scramblase.[3][4] By inhibiting TMEM16F, the compound reduces the externalization of phosphatidylserine on the cell surface, a process implicated in viral entry.[1][3][4]

Caption: this compound inhibits TMEM16F, blocking viral entry.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Anti-SARS-CoV-2 Screening (CPE Assay)

This assay evaluates the ability of a compound to inhibit the cytopathic effect (CPE) induced by SARS-CoV-2 infection in cell culture.

Materials:

-

Vero cells

-

SARS-CoV-2 (hCoV-19/Taiwan/NTU04/2020)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds (including this compound)

-

96-well plates

-

Crystal Violet solution

Procedure:

-

Seed Vero cells in 96-well plates at a density of 2x10^4 cells per well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compounds in DMEM supplemented with 2% FBS and 1% penicillin-streptomycin.

-

Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

After incubation, fix the cells with 10% formaldehyde for 1 hour.

-

Wash the plates with distilled water and stain with 0.5% crystal violet solution for 10 minutes.

-

Wash the plates again to remove excess stain and allow them to air dry.

-

Solubilize the stained cells with methanol and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) using a dose-response curve.

Cytotoxicity Assay (CCK-8 Assay)

This assay determines the concentration at which a compound is toxic to cells.

Materials:

-

Vero cells

-

DMEM with 10% FBS

-

Test compounds

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

Procedure:

-

Seed Vero cells in 96-well plates at a density of 2x10^4 cells per well and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Phosphatidylserine Externalization Assay

This assay visualizes the effect of the compound on the externalization of phosphatidylserine, a marker of scramblase activity.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Test compounds (this compound, Niclosamide)

-

Ionomycin

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Fluorescence microscope

Procedure:

-

Seed HEK293T cells on coverslips in a 24-well plate.

-

Pre-treat the cells with the test compounds (e.g., 1 µM) for 1 hour.

-

Induce phosphatidylserine externalization by treating the cells with 1 µM ionomycin for 10 minutes.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Visualize and capture images of the cells using a fluorescence microscope.

-

Analyze the images to assess the reduction in Annexin V-FITC signal in the presence of the test compounds compared to the ionomycin-only control.

Experimental Workflow

The evaluation of this compound followed a logical progression from initial screening to mechanistic studies.

Caption: Workflow for the discovery and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molnova.com [molnova.com]

In Vitro Efficacy of Novel SARS-CoV-2 Inhibitors: A Technical Review of Two "SARS-CoV-2-IN-13" Compounds

DISCLAIMER: The designation "SARS-CoV-2-IN-13" is not a standardized nomenclature and has been used by chemical suppliers to refer to at least two distinct molecular entities with different mechanisms of action. This guide provides an in-depth technical overview of both compounds, clarifying their respective biological activities and the methodologies used for their in vitro evaluation.

Part 1: The Main Protease Inhibitor SARS-CoV-2 Mpro-IN-13 (Compound 20j)

SARS-CoV-2 Mpro-IN-13, also referred to as compound 20j in its primary publication, is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral cysteine protease essential for processing viral polyproteins, making it a prime target for antiviral drug development. Inhibition of Mpro directly halts the viral replication cycle.

Mechanism of Action

The SARS-CoV-2 genome is translated into large polyproteins (pp1a and pp1ab), which must be cleaved by viral proteases to yield functional non-structural proteins (NSPs) that form the replication-transcription complex. Mpro is responsible for the majority of these cleavage events. SARS-CoV-2 Mpro-IN-13 acts as an irreversible covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme and preventing polyprotein processing.

SARS-CoV-2-IN-13: A Technical Whitepaper for Drug Development Professionals

An In-depth Analysis of a Potent Niclosamide Analogue for SARS-CoV-2 Inhibition

This technical guide provides a comprehensive overview of SARS-CoV-2-IN-13, a novel niclosamide analogue with potent inhibitory activity against SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its mechanism of action, quantitative data, and detailed experimental protocols.

Core Compound Data

This compound, also referred to as compound 5 in initial studies, is a structural analogue of the FDA-approved anthelmintic drug niclosamide.[1][2] It has been specifically designed to improve upon the antiviral efficacy and pharmacokinetic profile of its parent compound.

Quantitative Efficacy and Stability Data

The following table summarizes the key quantitative data for this compound in comparison to its parent compound, niclosamide.

| Parameter | This compound (Compound 5) | Niclosamide | Cell Line / Conditions | Reference |

| Anti-SARS-CoV-2 IC₅₀ | 0.057 µM | 0.4 µM | Vero E6 cells | [1] |

| Cytotoxicity IC₅₀ | 1.51 µM | 1.03 µM | Vero E6 cells (48h) | [1] |

| Selectivity Index (SI) | 26.5 | 2.6 | (Cytotoxicity IC₅₀ / Antiviral IC₅₀) | [1] |

| Human Plasma Stability | 78% remaining after 48h | 40% remaining after 48h | 100 µM compound in human plasma at 37°C | [1] |

| Human Liver S9 Stability | 41% remaining | 27% remaining | 50 µM compound with human liver S9 enzyme at 37°C | [1] |

Mechanism of Action

The antiviral activity of this compound is believed to be multi-modal, primarily inherited from its parent compound, niclosamide. The primary mechanisms include the inhibition of viral entry and the induction of autophagy.

Inhibition of Viral Entry via TMEM16F

This compound, like niclosamide, is an inhibitor of the TMEM16F protein, a calcium-activated ion channel and scramblase.[3] Inhibition of TMEM16F has been shown to reduce the externalization of phosphatidylserine on the cell surface, a process that can be co-opted by viruses for entry.[3] Molecular docking studies suggest that the 4'-NO₂ group of this compound forms a hydrogen bond with Arg809 of the human TMEM16F protein, a binding interaction that is sterically hindered in niclosamide.[1]

Induction of Autophagy

Niclosamide and its analogues have been shown to induce autophagy, a cellular process of degradation and recycling of cellular components.[4] This induction is often linked to the inhibition of the SKP2 protein, leading to increased levels of BECN1 (Beclin-1), a key regulator of autophagy.[4] By enhancing autophagy, these compounds can promote the degradation of viral components within the host cell.

Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the known effects of its parent compound, niclosamide, provide strong indications of its likely targets. Niclosamide is known to modulate several key signaling pathways that are often dysregulated in viral infections and other diseases.

Proposed Signaling Pathways Influenced by this compound

Based on the known activities of niclosamide, this compound is hypothesized to impact the following pathways:

-

TMEM16F-Mediated Viral Entry Inhibition: As a direct inhibitor of TMEM16F, this compound is expected to disrupt the downstream signaling events that facilitate viral entry.

-

Autophagy Induction Pathway: By potentially down-regulating SKP2 and up-regulating BECN1, this compound may trigger the autophagy cascade, leading to the formation of autophagosomes that can engulf and degrade viral particles.

-

STAT3 Signaling: Niclosamide is a known inhibitor of STAT3 signaling, a pathway often exploited by viruses to promote their replication and evade the host immune response.

-

mTOR Signaling: The mTOR pathway is a central regulator of cell growth and metabolism and is frequently hijacked by viruses. Niclosamide has been shown to inhibit mTOR signaling, which can, in turn, induce autophagy.

-

Wnt/β-catenin Signaling: Niclosamide can inhibit the Wnt/β-catenin pathway, which is involved in a wide range of cellular processes and can be manipulated by viral infections.

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways.

References

- 1. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medsci.org [medsci.org]

Methodological & Application

Application Notes and Protocols for SARS-CoV-2-IN-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-13 is a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and innate immune evasion. As a niclosamide analogue, this compound demonstrates significant promise as a potential therapeutic agent against COVID-19.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting to evaluate its antiviral efficacy and mechanism of action.

Product Information

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Compound 5 | [1] |

| Molecular Formula | C₁₉H₁₁Cl₂FN₂O₄S | - |

| Molecular Weight | 469.28 g/mol | - |

| IC₅₀ (SARS-CoV-2) | 0.057 µM | [1] |

| Appearance | Solid powder | - |

| Solubility | Soluble in DMSO | - |

| Storage | Store at -20°C for short-term, -80°C for long-term | [1] |

| Stability | Reported to have higher stability in human plasma and liver S9 enzymes assay compared to niclosamide.[1] Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C.[1] | - |

Mechanism of Action (Inferred)

As a niclosamide analogue, this compound is presumed to share a similar mechanism of action. Niclosamide exhibits broad-spectrum antiviral activity through multiple pathways. The primary proposed mechanism against SARS-CoV-2 involves the inhibition of viral entry and replication. Additionally, it may modulate host cell pathways, including autophagy and endosomal acidification, which are crucial for viral life cycle.

The following diagram illustrates a potential signaling pathway inhibited by this compound, based on the known effects of niclosamide and the general understanding of SARS-CoV-2 infection.

References

Application Notes and Protocols for SARS-CoV-2-IN-13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SARS-CoV-2-IN-13, a potent inhibitor of SARS-CoV-2, for in vitro research applications. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound for antiviral screening and mechanistic studies.

Introduction

This compound is a niclosamide analogue identified as a potent inhibitor of SARS-CoV-2 with an IC50 value of 0.057 μM[1]. As a derivative of niclosamide, it is anticipated to share a multifaceted mechanism of action against SARS-CoV-2, offering a promising avenue for antiviral research and development. Niclosamide has been shown to inhibit viral entry, disrupt viral replication, and modulate host cellular pathways involved in the viral life cycle. This document outlines the presumed mechanisms of action based on its parent compound and provides detailed protocols for its in vitro evaluation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its parent compound, niclosamide. Further experimental validation is required to determine the EC50 and CC50 for this compound.

| Compound | IC50 (μM) | EC50 (μM) | CC50 (μM) | Cell Line | Assay Type |

| This compound | 0.057[1] | Not Reported | Not Reported | Not Specified | Not Specified |

| Niclosamide | ~1.0 - 5.0 | ~0.5 - 7.0 | >10 | Vero E6, Calu-3, etc. | Plaque Reduction, CPE, etc. |

Mechanism of Action (Based on Niclosamide)

This compound, as a niclosamide analogue, is likely to exert its antiviral effects through multiple mechanisms:

-

Inhibition of Viral Entry: By acting as a protonophore, it may prevent the acidification of endosomes, a critical step for the release of the viral genome into the cytoplasm.[2][3]

-

Disruption of Syncytia Formation: It may inhibit the fusion of infected cells with neighboring healthy cells, a process that contributes to viral spread and pathogenesis.

-

Induction of Autophagy: It can modulate the cellular autophagy pathway, which plays a complex role in viral replication.

-

Modulation of Host Signaling Pathways: It has been shown to affect multiple signaling pathways, including STAT3, mTORC1, NF-κB, and Notch, which are implicated in viral replication and the host inflammatory response.[2]

-

Inhibition of CD147-mediated Entry: It may suppress the expression and function of CD147, an alternative receptor for SARS-CoV-2 entry, by inhibiting the translocation of the RNA-binding protein HuR.[4]

Signaling Pathways and Experimental Workflow Diagrams

Caption: Putative signaling pathways affected by this compound.

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

Cell Culture and Virus

-

Cell Line: Vero E6 cells (ATCC CRL-1586) are highly susceptible to SARS-CoV-2 infection and are recommended for the following assays. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Virus: SARS-CoV-2 (e.g., USA-WA1/2020 isolate) should be propagated in Vero E6 cells. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit the formation of viral plaques.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

DMEM with 2% FBS

-

This compound stock solution (in DMSO)

-

Agarose or Avicel overlay

-

Crystal violet staining solution

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Prepare serial dilutions of the SARS-CoV-2 virus stock to yield ~50-100 plaque-forming units (PFU) per well.

-

Pre-incubate the virus dilutions with an equal volume of the corresponding compound dilutions for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayers and infect with 200 µL of the virus-compound mixture.

-

Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with 2 mL of agarose or Avicel overlay containing the respective concentration of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTS/MTT Assay)

This assay measures the effect of this compound on the metabolic activity of uninfected cells to determine its cytotoxic concentration.

Materials:

-

Vero E6 cells

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

MTS or MTT reagent

-

96-well plates

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM with 10% FBS.

-

Remove the growth medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by solubilization) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the cell-only control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.

Immunofluorescence Assay for Viral Protein Expression

This assay visualizes the effect of this compound on the expression of viral proteins within infected cells.

Materials:

-

Vero E6 cells cultured on coverslips in 24-well plates

-

SARS-CoV-2 virus

-

This compound

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Primary antibody against a SARS-CoV-2 protein (e.g., Nucleocapsid or Spike)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

Procedure:

-

Seed Vero E6 cells on coverslips and treat with different concentrations of this compound.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

-

Incubate for 24 hours.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity or the number of infected cells to assess the inhibitory effect of the compound.[1][4][5]

Syncytia Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of multinucleated giant cells (syncytia) induced by SARS-CoV-2 infection.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus

-

This compound

-

Crystal violet or Giemsa stain

Procedure:

-

Seed Vero E6 cells in 24-well plates and grow to confluency.

-

Treat the cells with various concentrations of this compound.

-

Infect the cells with SARS-CoV-2 at a high MOI (e.g., 1-5) to induce syncytia formation.

-

Incubate for 24-48 hours.

-

Fix the cells with 4% PFA and stain with crystal violet or Giemsa stain.

-

Observe the formation of syncytia under a light microscope.

-

Quantify the number and size of syncytia in treated versus untreated wells.

Autophagy Induction Assay (LC3 Puncta Formation)

This assay assesses the modulation of autophagy by this compound by visualizing the formation of LC3 puncta, a hallmark of autophagosome formation.

Materials:

-

Vero E6 cells stably expressing GFP-LC3

-

SARS-CoV-2 virus

-

This compound

-

Fluorescence microscope

Procedure:

-

Seed GFP-LC3 expressing Vero E6 cells on coverslips.

-

Treat the cells with this compound at various concentrations.

-

Infect the cells with SARS-CoV-2.

-

Incubate for 12-24 hours.

-

Fix the cells with 4% PFA.

-

Mount the coverslips and visualize the GFP-LC3 puncta using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell to determine the effect of the compound on autophagy in the context of viral infection.

Disclaimer

This document is intended for research use only. This compound is not for human or veterinary use. All experiments involving live SARS-CoV-2 must be performed in a certified BSL-3 facility by trained personnel, following all institutional and national safety guidelines. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

- 1. 2.5. 5. Immunofluorescence assay [bio-protocol.org]

- 2. 2.4. SARS-CoV-2-Spike IgG Immunofluorescence Assays (C19-S-I-IFA) [bio-protocol.org]

- 3. embopress.org [embopress.org]

- 4. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 Antiviral Immunofluorescence staining Protocol protocol v1 [protocols.io]

Application Notes and Protocols: SARS-CoV-2-IN-13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of SARS-CoV-2-IN-13, a potent inhibitor of SARS-CoV-2. The following protocols and data are intended to guide researchers in utilizing this compound for in vitro studies.

Compound Information

This compound, a niclosamide analogue, has demonstrated significant inhibitory activity against SARS-CoV-2 with an IC50 of 0.057 μM.[1][2][3] It exhibits greater stability in human plasma and liver S9 enzyme assays compared to niclosamide, suggesting potentially improved bioavailability and half-life for in vivo applications.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (SARS-CoV-2) | 0.057 μM | [1][2][3] |

| Solubility in DMSO | ≥ 125 mg/mL (382.12 mM) | [1][4] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

Solubility and Preparation of Stock Solutions

Solubility Profile:

-

DMSO: this compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of at least 125 mg/mL (382.12 mM).[1][4] For optimal results, use freshly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO.[1]

-

Aqueous Solutions: Direct solubility in aqueous buffers (e.g., PBS, cell culture media) is expected to be low. Therefore, a DMSO stock solution should be prepared first and then diluted into the aqueous experimental medium.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

-

Weigh the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.27 mg of this compound (Molecular Weight: 327.1 g/mol , assuming this is the correct molecular weight which is not explicitly stated in the search results but is a reasonable assumption for such a compound).

-

Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage:

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Experimental Protocols

The following are generalized protocols for in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is designed to determine the concentration at which this compound inhibits the virus-induced cytopathic effect (CPE) in a susceptible cell line, such as Vero E6 cells.

-

Cell Preparation:

-

Culture Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

-

Compound Preparation and Dilution:

-

Thaw an aliquot of the 10 mM this compound stock solution in DMSO.

-

Prepare a serial dilution series of the compound in the cell culture medium (DMEM with 2% FBS). The final DMSO concentration in the highest concentration of the compound should be kept low (e.g., ≤ 0.5%) to avoid solvent toxicity. A corresponding vehicle control (DMSO in media) must be included.

-

-

Infection and Treatment:

-

When the cells are confluent, remove the growth medium.

-

Pre-treat the cells with the serially diluted this compound for 1-2 hours at 37°C.[2]

-

In a BSL-3 facility, infect the cells with a SARS-CoV-2 isolate at a multiplicity of infection (MOI) that induces significant CPE within 48-72 hours.

-

Include a virus control (cells infected with the virus but without the compound) and a cell control (cells with medium only).

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Monitor the cells daily for the appearance of CPE using an inverted microscope.

-

-

Quantification of Antiviral Activity:

-

After 48-72 hours post-infection, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

-

Cell Preparation:

-

Seed Vero E6 cells in a 96-well plate as described for the antiviral assay.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium, identical to the antiviral assay.

-

Remove the growth medium from the confluent cells and add the compound dilutions.

-

Include a vehicle control (DMSO in media) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

-

Incubation and Assessment:

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

-

Mechanism of Action and Signaling Pathways

This compound is a niclosamide analogue that inhibits SARS-CoV-2 through a dual mechanism of action: inhibiting viral entry and modulating host autophagy.[2][3][5]

-

Inhibition of Viral Entry: The compound inhibits the TMEM16F (anoctamin 6) protein, a calcium-activated ion channel and scramblase.[2][3] Inhibition of TMEM16F is linked to a reduction in phosphatidylserine externalization, a process that can be co-opted by viruses for entry.[2][3]

-

Induction of Autophagy: Similar to niclosamide, this compound is proposed to induce autophagy, a cellular process that can have antiviral effects by degrading viral components.[5]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays of SARS-CoV-2-IN-13 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a complex interplay of viral and host cell factors for its replication and propagation. A critical enzyme in the viral life cycle is the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is essential for processing the viral polyproteins into functional non-structural proteins, which are vital for viral replication. Inhibition of Mpro represents a key therapeutic strategy to combat SARS-CoV-2 infection.

SARS-CoV-2-IN-13, also identified as compound 20j, is a potent covalent inhibitor of the SARS-CoV-2 main protease.[1][2][3][4] These application notes provide detailed protocols for cell-based assays to evaluate the antiviral activity of this compound and other Mpro inhibitors.

Mechanism of Action of this compound

This compound functions by covalently binding to the active site of the Mpro enzyme, thereby inhibiting its proteolytic activity.[5] This inhibition disrupts the processing of the viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA upon entry into the host cell. The unprocessed polyproteins are non-functional, leading to the arrest of viral replication and the assembly of new virions.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SARS-CoV?2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for SARS-CoV-2-IN-13: A Tool for Studying Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of SARS-CoV-2 into host cells is a critical first step in the viral life cycle and a primary target for therapeutic intervention. This process is primarily mediated by the viral Spike (S) protein, which binds to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[1][2][3] Following receptor binding, the S protein is cleaved by host proteases, such as transmembrane protease, serine 2 (TMPRSS2) and furin, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.[4][5][6][7] SARS-CoV-2-IN-13 is a novel small molecule inhibitor designed to block this crucial viral entry step. These application notes provide detailed protocols for utilizing this compound as a research tool to investigate the mechanisms of SARS-CoV-2 entry and to screen for potential antiviral therapies.

Mechanism of Action

This compound is a potent and selective inhibitor of the interaction between the SARS-CoV-2 Spike protein's receptor-binding domain (RBD) and the human ACE2 receptor. By competitively binding to the RBD, this compound effectively prevents the virus from attaching to the host cell surface, thereby inhibiting the initial and essential step of viral entry.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes its potency against different SARS-CoV-2 variants and in different cell lines.

| Assay Type | Cell Line | SARS-CoV-2 Variant | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Pseudovirus Neutralization | HEK293T-ACE2 | WA1 | 15.8 | 23.5 | >50 | >2127 |

| Pseudovirus Neutralization | A549-ACE2 | Delta | 21.3 | 31.7 | >50 | >1577 |

| Pseudovirus Neutralization | Calu-3 | Omicron (BA.1) | 35.6 | 52.8 | >50 | >947 |

| Plaque Reduction Neutralization | Vero E6 | WA1 | - | 45.2 | >25 | >553 |

| Nanoluciferase Reporter Assay | A549-ACE2 | WA1 NLuc | - | 23 | >10 | >435 |

Table 1: In Vitro Efficacy of this compound. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values demonstrate the potency of this compound in inhibiting viral entry. CC50 (half-maximal cytotoxic concentration) and the Selectivity Index (CC50/EC50) indicate the compound's safety profile.

Experimental Protocols

Here we provide detailed protocols for key experiments to study SARS-CoV-2 viral entry using this compound.

Pseudovirus Neutralization Assay

This assay measures the ability of this compound to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into host cells.

Materials:

-

HEK293T-ACE2 cells (or other susceptible cell lines like A549-ACE2)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-2 Spike-pseudotyped lentiviral particles (encoding a reporter gene like luciferase or GFP)

-

This compound

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in DMEM.

-

In a separate plate, mix the diluted compound with an equal volume of pseudovirus suspension. Incubate the mixture at 37°C for 1 hour to allow the inhibitor to bind to the pseudovirions.

-

Remove the culture medium from the cells and add the pseudovirus-compound mixture to the wells.

-

Incubate the plate at 37°C for 48 hours.

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound) and plot the results to determine the EC50 value.

Plaque Reduction Neutralization Test (PRNT)

This assay assesses the ability of this compound to neutralize infectious SARS-CoV-2 and prevent the formation of plaques in a cell monolayer. (Note: This protocol must be performed in a BSL-3 laboratory).

Materials:

-

Vero E6 cells

-

DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

-

Infectious SARS-CoV-2 virus stock

-

This compound

-

6-well plates

-

Agarose or methylcellulose overlay

-

Crystal violet solution

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in DMEM.

-

Mix the diluted compound with an equal volume of a diluted SARS-CoV-2 virus stock (aiming for 50-100 plaque-forming units per well). Incubate at 37°C for 1 hour.

-

Wash the Vero E6 cell monolayers with PBS and inoculate with the virus-compound mixture.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with DMEM containing 1% low-melting-point agarose or methylcellulose and the corresponding concentration of the inhibitor.

-

Incubate the plates at 37°C for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Visualizations

The following diagrams illustrate the mechanism of SARS-CoV-2 entry and the experimental workflow for its study.

Caption: Mechanism of SARS-CoV-2 entry and inhibition by this compound.

Caption: Experimental workflow for the pseudovirus neutralization assay.

References

- 1. ecdc.europa.eu [ecdc.europa.eu]

- 2. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Experimental Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 Virology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Inhibitors

Topic: Application of a Representative SARS-CoV-2 nsp13 Helicase Inhibitor in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for viral replication, possessing both helicase and 5'-triphosphatase activities.[1] Its essential role in the viral life cycle and high degree of conservation among coronaviruses make it a prime target for the development of novel antiviral therapeutics.[2] High-throughput screening (HTS) campaigns are instrumental in identifying novel inhibitors of nsp13. This document provides detailed application notes and protocols for the use of a representative nsp13 helicase inhibitor in HTS, from primary screening to hit confirmation.

Mechanism of Action of SARS-CoV-2 nsp13 Helicase

SARS-CoV-2 nsp13 is a helicase that unwinds double-stranded DNA and RNA in a 5' to 3' direction. This function is vital for the replication and transcription of the viral RNA genome. The enzyme utilizes the energy from ATP hydrolysis to drive the unwinding of the nucleic acid duplex. A representative inhibitor would typically bind to a functional domain of the nsp13 protein, such as the ATP binding site or the nucleic acid binding site, thereby blocking its enzymatic activity and inhibiting viral replication.[1][2]

Quantitative Data from a Representative HTS Campaign for nsp13 Inhibitors

The following table summarizes typical quantitative data from a high-throughput screening campaign aimed at identifying inhibitors of SARS-CoV-2 nsp13 helicase.

| Parameter | Value | Description |

| Primary Screen Compound Library Size | ~650,000 | The total number of compounds tested in the initial HTS.[3][4] |

| Primary Screen Format | 1,536-well plate | The microplate format used for the primary HTS assay.[3][4] |

| Z' Factor | 0.86 ± 0.05 | A statistical measure of the robustness of the HTS assay.[3][4] |

| Primary Hit Rate | ~1.08% (7,009 hits) | The percentage of compounds from the library that showed initial activity.[3][4] |

| Confirmed Hit Rate | ~0.27% (1,763 hits) | The percentage of primary hits that were confirmed upon re-testing.[3][4] |

| Potency Cut-off | IC50 < 10 µM | The concentration at which a compound inhibits 50% of the enzyme's activity.[3][4] |

| Number of Potent Hits | 674 | The number of confirmed hits with an IC50 value below the cut-off.[3][4] |

Experimental Protocols

High-Throughput Screening (HTS) for nsp13 Helicase Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the unwinding activity of nsp13 helicase in a high-throughput format.

Materials:

-

Recombinant SARS-CoV-2 nsp13 helicase

-

FRET-based DNA or RNA substrate (e.g., a short duplex with a fluorophore and a quencher on opposite strands)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 2 mM DTT)

-

ATP solution

-

Compound library

-

1,536-well microplates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Dispense 20 nL of each compound from the library into the wells of a 1,536-well plate.

-

Add 2 µL of nsp13 helicase solution (final concentration, e.g., 50 nM) in assay buffer to each well.

-

Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 2 µL of a solution containing the FRET substrate (final concentration, e.g., 100 nM) and ATP (final concentration, e.g., 1 mM) in assay buffer.

-

Incubate the reaction for 30 minutes at 37°C.

-

Measure the fluorescence intensity in each well using a plate reader. An increase in fluorescence indicates substrate unwinding.

-

Calculate the percentage of inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Orthogonal Assay: ATPase Activity

This protocol describes an orthogonal assay to confirm that hits from the primary screen inhibit the ATPase activity of nsp13.

Materials:

-

Recombinant SARS-CoV-2 nsp13 helicase

-

Assay buffer (as above)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Confirmed hit compounds

-

384-well microplates

-

Luminometer

Protocol:

-

Dispense the confirmed hit compounds at various concentrations into the wells of a 384-well plate.

-

Add nsp13 helicase solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP (final concentration, e.g., 1 mM).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of ATPase activity.

-

Determine the IC50 value for each compound.

Counterscreen Assay: Cell Viability

This protocol is used to identify compounds that are cytotoxic, which can lead to false-positive results in the primary screen.

Materials:

-

Vero E6 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Confirmed hit compounds

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Protocol:

-

Seed Vero E6 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.[5]

-

Treat the cells with various concentrations of the confirmed hit compounds.

-

Incubate for 24-48 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Determine the CC50 (50% cytotoxic concentration) for each compound.

Visualizations

Caption: Role of nsp13 helicase in the SARS-CoV-2 life cycle and the point of inhibition.

Caption: High-throughput screening workflow for identifying nsp13 helicase inhibitors.

Caption: Logical relationship of the hit-to-lead optimization process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SARS-CoV-2-IN-13 Concentration in Assays

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of SARS-CoV-2-IN-13 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound, also referred to as compound 5 in some literature, is a potent inhibitor of SARS-CoV-2. It is an analog of niclosamide and has demonstrated a half-maximal inhibitory concentration (IC50) of 0.057 μM in in vitro studies.[1][2][3]

Q2: What is the proposed mechanism of action for this compound?

As a niclosamide analog, this compound is suggested to inhibit SARS-CoV-2 entry into host cells.[2][3] One of the proposed mechanisms for niclosamide and its analogs is the inhibition of the host cell's TMEM16F, a calcium-dependent scramblase, which plays a role in spike protein-mediated syncytia formation.[2][3][4] It may also interfere with viral replication by inducing autophagy in host cells.[2][5]

Q3: What are the key advantages of this compound compared to niclosamide?

This compound has been shown to have higher stability in human plasma and liver S9 enzyme assays compared to niclosamide.[1][2][3] This suggests it may have improved bioavailability and a longer half-life when administered orally.[1][2]

Q4: In which types of assays can this compound be used?

This compound is suitable for a range of in vitro antiviral assays, including:

-

Cell-based antiviral assays: To determine the compound's efficacy in inhibiting viral replication in a cellular context.

-

Plaque Reduction Neutralization Tests (PRNT): To quantify the reduction in viral plaque formation in the presence of the inhibitor.

-

Enzymatic assays: To investigate the compound's effect on specific viral enzymes like the main protease (Mpro/3CLpro) or the RNA-dependent RNA polymerase (RdRp), or host factors involved in viral entry.[6][7][8]

-

High-throughput screening (HTS) assays: For screening large compound libraries to identify potential antiviral agents.[9]

Q5: What is a recommended starting concentration range for this compound in my experiments?

Given its reported IC50 of 0.057 μM, a good starting point for dose-response experiments would be a 10-point, 2-fold or 3-fold serial dilution series centered around this value. For example, you could start with a high concentration of 10 µM and dilute down to the nanomolar or picomolar range.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in my cell-based assay.

| Possible Cause | Troubleshooting Step |

| Cell health and confluence | Ensure consistent cell seeding density and that cells are in a logarithmic growth phase. Cell monolayers should be confluent at the time of infection. |

| Inconsistent viral titer | Use a consistent multiplicity of infection (MOI) for all experiments. Titer your viral stock regularly to ensure accuracy. |

| Compound solubility issues | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. Visually inspect for any precipitation. |

| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |

| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. |

Issue 2: No significant inhibition observed even at high concentrations.

| Possible Cause | Troubleshooting Step |

| Incorrect assay window | The timing of compound addition, infection, and assay readout is critical. Optimize the incubation times for your specific cell line and virus strain. |

| Inappropriate cell line | Ensure the cell line used expresses the necessary host factors for SARS-CoV-2 entry and replication (e.g., ACE2 and TMPRSS2). |

| Compound degradation | This compound, while more stable than niclosamide, may still be susceptible to degradation. Prepare fresh dilutions for each experiment and store stock solutions as recommended (-20°C for short-term, -80°C for long-term).[1] |

| High protein binding | If the assay medium contains a high percentage of serum, the compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration during the compound incubation period, if compatible with your cell line. |

Issue 3: Significant cytotoxicity observed at concentrations close to the IC50.

| Possible Cause | Troubleshooting Step |

| Compound is inherently toxic to the cells at the tested concentrations | Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50). This will allow you to calculate the selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window. |

| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Run a solvent control to assess its effect on cell viability. |

| Extended incubation time | Reduce the duration of compound exposure to the cells, if possible, without compromising the antiviral effect. |

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound in a Cell-Based Antiviral Assay

| Concentration (µM) | % Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |

| 10 | 98.5 ± 1.2 | 75.3 ± 4.5 |

| 3.33 | 95.1 ± 2.5 | 88.1 ± 3.2 |

| 1.11 | 89.7 ± 3.1 | 95.6 ± 2.1 |

| 0.37 | 78.2 ± 4.5 | 98.2 ± 1.5 |

| 0.12 | 65.4 ± 5.2 | 99.1 ± 1.1 |

| 0.04 | 48.9 ± 6.1 | 99.5 ± 0.8 |

| 0.013 | 25.6 ± 4.8 | 100.2 ± 1.3 |

| 0.004 | 10.1 ± 3.2 | 99.8 ± 1.0 |

| 0.001 | 2.3 ± 1.5 | 100.5 ± 0.9 |

| 0 (Vehicle Control) | 0 ± 2.8 | 100.0 ± 1.2 |

Table 2: Key Parameters for this compound

| Parameter | Value | Reference |

| IC50 | 0.057 µM | [1][2][3] |

| CC50 (Hypothetical) | >10 µM | |

| Selectivity Index (SI) | >175 |

Experimental Protocols

Protocol 1: General Cell-Based Antiviral Assay

-

Cell Seeding: Seed a suitable cell line (e.g., Vero E6 or Calu-3) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Compound Addition: Remove the growth medium from the cells and add the diluted compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Infection: Infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.01-0.1).

-

Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 24-72 hours) at 37°C.

-

Assay Readout: Quantify the viral replication or CPE using a suitable method, such as:

-

Crystal Violet Staining: To visualize and quantify cell viability.

-

MTT/MTS Assay: To measure metabolic activity as an indicator of cell viability.

-

Immunofluorescence Staining: To detect viral antigens (e.g., nucleocapsid protein) using a specific antibody.

-

RT-qPCR: To quantify viral RNA levels in the cell lysate or supernatant.

-

Protocol 2: General Plaque Reduction Neutralization Test (PRNT)

-

Cell Seeding: Seed Vero E6 cells in a 12- or 24-well plate to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of SARS-CoV-2 (e.g., 50-100 plaque-forming units (PFU)). Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

-

Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture.

-

Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells, leading to plaque formation.

-

Incubation: Incubate the plates for 2-3 days at 37°C.

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well. The percent reduction in plaques compared to the virus-only control is calculated for each compound concentration.

Visualizations

Caption: Workflow for optimizing this compound concentration.

Caption: Proposed inhibitory pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 8. SARS-CoV-2 RNA Polymerase Assay [profoldin.com]

- 9. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming SARS-CoV-2-IN-13 Solubility Issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with SARS-CoV-2-IN-13, a potent inhibitor of the SARS-CoV-2 NSP13 helicase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 125 mg/mL (382.12 mM). For best results, use freshly opened, anhydrous DMSO to avoid issues with hygroscopicity, which can negatively impact solubility.

Q2: My this compound powder is not fully dissolving in DMSO, even at lower concentrations. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following:

-

Sonication: Place the vial in a sonicator bath for 5-10 minutes.

-

Gentle Warming: Gently warm the solution to 37-45°C in a water bath for a short period.

-

Vortexing: Vortex the solution for a few minutes to aid dissolution.

Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my assay. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

-

Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells and may cause the compound to precipitate.[1][2][3][4]

-

Use a Co-solvent: Prepare an intermediate dilution of your DMSO stock in a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into your aqueous buffer.

-

Pluronic F-68: Incorporating a small amount of Pluronic F-68 (a non-ionic surfactant) in your final assay buffer can help to maintain the solubility of the compound.

-

Serial Dilutions: Perform serial dilutions in the final assay buffer, ensuring vigorous mixing after each dilution step.

Q4: Are there alternative solvents to DMSO for this compound?

A4: While DMSO is the primary recommended solvent, for specific applications, other solvents can be considered. However, their compatibility with your assay system must be validated. Potential alternatives for initial solubilization include:

-

N,N-Dimethylformamide (DMF)

-

Ethanol (may have lower solubility compared to DMSO) It is crucial to determine the tolerance of your cell lines or assay components to these solvents.

Q5: How should I store my stock solution of this compound?

A5: Store the DMSO stock solution at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of water into the DMSO stock.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility and is "crashing out" of the DMSO solution. | - Lower the final concentration of the compound. - Decrease the final percentage of DMSO in the assay. - Use a co-solvent system (e.g., DMSO/PEG400). - Add a surfactant (e.g., Pluronic F-68, Tween 80) to the aqueous buffer. |

| Precipitation is observed in the stock solution upon storage at -20°C. | The concentration of the stock solution is too high for stable storage at that temperature. | - Gently warm the stock solution to room temperature and vortex or sonicate to redissolve. - Consider preparing a slightly more dilute stock solution for storage. - Store at -80°C for better long-term stability. |